

Technical Guide: Physicochemical Characterization of SD-70

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Compound of Interest

Compound Name: SD-70

Cat. No.: B15583486

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Introduction

SD-70 is a small molecule inhibitor of the Jumonji C (JmjC) domain-containing histone demethylase 4C (KDM4C), also known as JMJD2C. Identified through phenotypic screening for inhibitors of tumor translocation events, **SD-70** has emerged as a significant tool for studying epigenetic regulation and a potential therapeutic agent in oncology, particularly in prostate cancer. This technical guide provides a comprehensive overview of the physicochemical properties of **SD-70**, its mechanism of action, and relevant experimental protocols for its characterization.

Physicochemical Properties

The following tables summarize the known physicochemical properties of **SD-70** (CAS 332173-89-4). While some experimental data is available, certain parameters like melting point, experimental pKa, and logP have not been widely reported in publicly accessible literature.

Table 1: General and Chemical Properties of **SD-70**

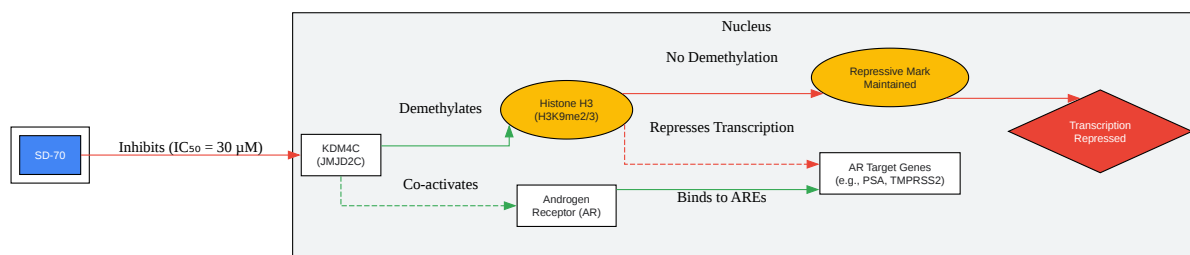
| Property | Value | Source |
|-------------------|---|--------|
| IUPAC Name | N-(furan-2-yl(8-hydroxyquinolin-7-yl)methyl)isobutyramide | |
| CAS Number | 332173-89-4 | [1] |
| Molecular Formula | C ₁₈ H ₁₈ N ₂ O ₃ | [1] |
| Molecular Weight | 310.35 g/mol | [1] |
| Appearance | Off-white powder/solid | |
| Purity | >98% (via HPLC) | |

Table 2: Physicochemical Parameters of **SD-70**

| Parameter | Value | Notes |
|-------------------|----------------|------------------|
| Melting Point | Not reported | |
| pKa | 4.22 ± 0.50 | Predicted value. |
| logP | Not reported | |
| Solubility | 10 mM in DMSO | [1] |
| Cell Permeability | Cell-permeable | [2] |

Mechanism of Action and Signaling Pathway

SD-70 exerts its biological effects by inhibiting the enzymatic activity of KDM4C, a histone demethylase that specifically removes methyl groups from lysine 9 of histone H3 (H3K9me2/3). In the context of prostate cancer, KDM4C acts as a co-activator for the Androgen Receptor (AR). By inhibiting KDM4C, **SD-70** prevents the demethylation of H3K9, leading to the maintenance of this repressive histone mark at the promoter and enhancer regions of AR target genes. This results in the suppression of the AR-driven transcriptional program, which is crucial for the proliferation of prostate cancer cells.



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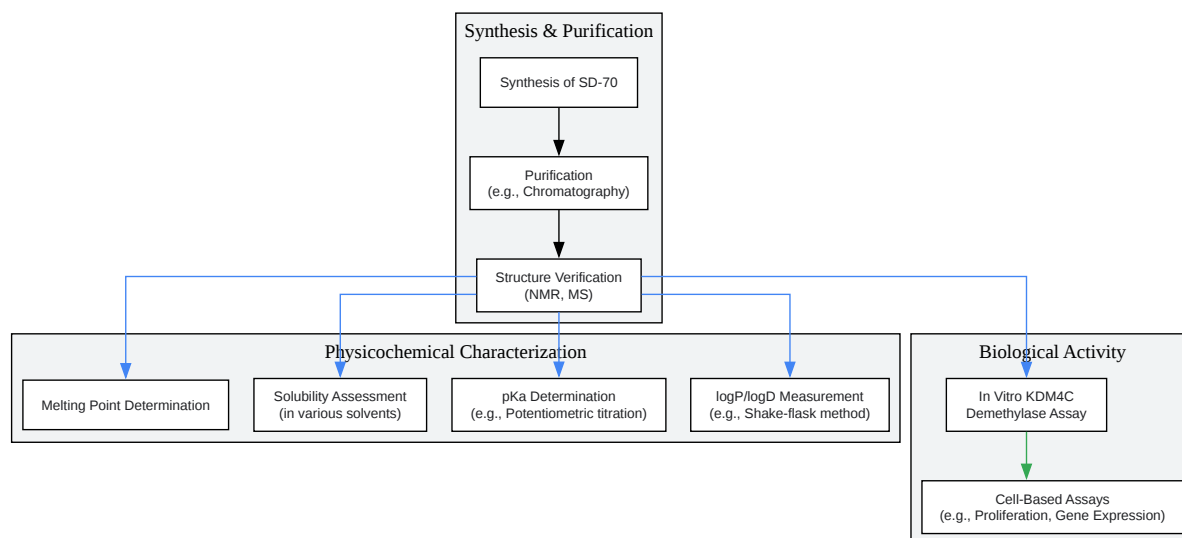
Caption: Mechanism of action of **SD-70** in the Androgen Receptor signaling pathway.

Experimental Protocols

Detailed experimental protocols for the specific physicochemical characterization of **SD-70** are not readily available. However, this section outlines standard methodologies that can be employed for such purposes, as well as the protocol for an in vitro KDM4C activity assay as described in the foundational research.

General Physicochemical Characterization Workflow

The following diagram illustrates a general workflow for the physicochemical characterization of a small molecule inhibitor like **SD-70**.



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Caption: General workflow for the synthesis and characterization of **SD-70**.

In Vitro KDM4C Histone Demethylase Assay

This protocol is based on the methods described in the initial discovery of **SD-70**. The assay measures the ability of **SD-70** to inhibit the demethylation of H3K9me2/3 by KDM4C.

Materials:

- Recombinant KDM4C enzyme
- Calf thymus histone H3

- **SD-70** (dissolved in DMSO)
- Assay buffer (e.g., 50 mM HEPES, pH 7.5, 50 μ M $(\text{NH}_4)_2\text{Fe}(\text{SO}_4)_2$, 1 mM α -ketoglutarate, 2 mM L-ascorbic acid)
- Anti-H3K9me2 or anti-H3K9me3 antibody
- Secondary antibody conjugated to a detectable label (e.g., HRP)
- 96-well microplate
- Plate reader for detection (e.g., colorimetric, fluorescent, or luminescent)

Procedure:

- Coat a 96-well plate with calf thymus histone H3 and incubate overnight at 4°C.
- Wash the plate with a suitable wash buffer (e.g., PBS with 0.05% Tween-20).
- Add the assay buffer containing recombinant KDM4C to each well.
- Add varying concentrations of **SD-70** (or DMSO as a vehicle control) to the wells.
- Incubate the plate at 37°C for a specified time (e.g., 1-2 hours) to allow the demethylation reaction to occur.
- Wash the plate to remove the enzyme and inhibitor.
- Add the primary antibody (anti-H3K9me2 or anti-H3K9me3) and incubate for 1 hour at room temperature.
- Wash the plate and add the secondary antibody.
- Incubate for 1 hour at room temperature.
- Wash the plate and add the detection substrate.
- Measure the signal using a plate reader. The signal will be inversely proportional to the KDM4C activity.

- Calculate the IC₅₀ value of **SD-70** by plotting the percentage of inhibition against the log concentration of the inhibitor.

Conclusion

SD-70 is a valuable chemical probe for studying the role of KDM4C in gene regulation and a promising lead compound for the development of novel anticancer therapies. This guide provides a summary of its known physicochemical characteristics and a framework for its experimental evaluation. Further research is warranted to fully elucidate its properties and therapeutic potential.

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References

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